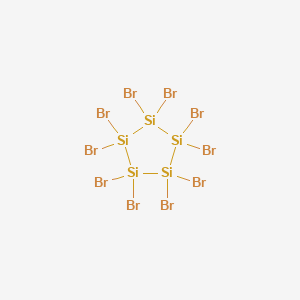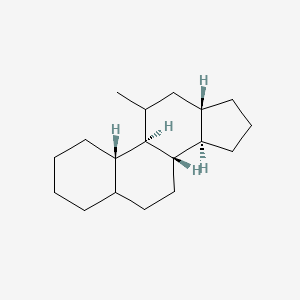![molecular formula C18H19ClO4 B14669586 Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate CAS No. 51337-94-1](/img/structure/B14669586.png)
Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, making it a valuable component in the synthesis of herbicides and other chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate typically involves the reaction of 4-chlorophenol with 4-phenoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then esterified with ethyl 2-bromo-2-methylpropanoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and herbicides.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets in plants. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to the disruption of cell membrane synthesis, ultimately causing the death of the plant .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dichlorprop
- Fenoprop
Comparison: Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activity. Unlike 2,4-Dichlorophenoxyacetic acid and other similar compounds, it has a more complex structure, making it suitable for specialized applications in herbicide formulations .
Eigenschaften
CAS-Nummer |
51337-94-1 |
|---|---|
Molekularformel |
C18H19ClO4 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C18H19ClO4/c1-4-21-17(20)18(2,3)23-16-11-9-15(10-12-16)22-14-7-5-13(19)6-8-14/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
LLLRFZWKEMZNGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


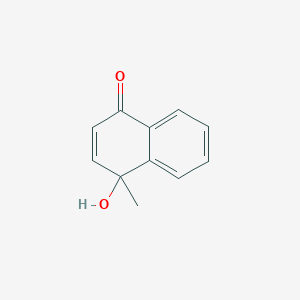
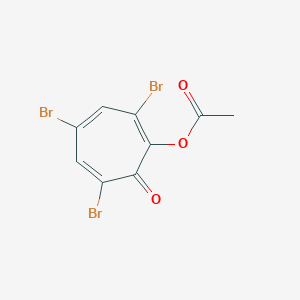


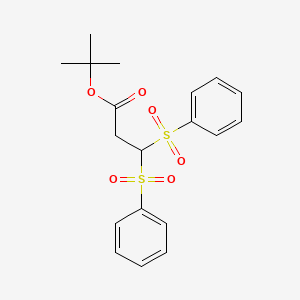

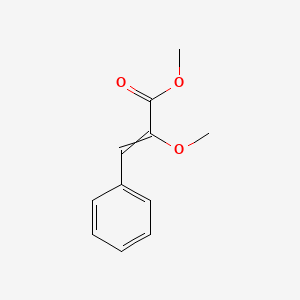

![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
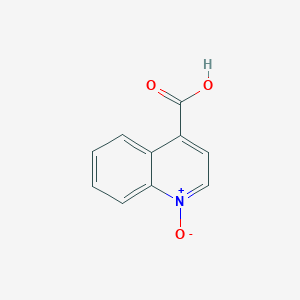

![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
